(1S,2S)-Boc-Achc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

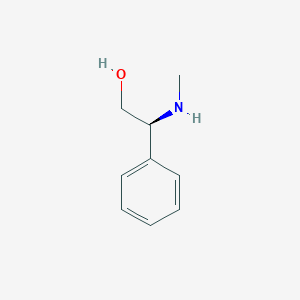

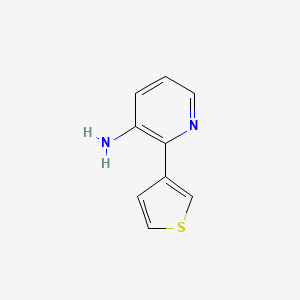

(1S,2S)-Boc-Achc is a chiral amine protecting group used in organic chemistry for the protection of primary amines. It is a derivative of the amino acid acetylcholine (Ach) and is commonly used in the synthesis of enantiomerically pure compounds. It is an important tool for the synthesis of chiral molecules, which are molecules that exist in two mirror image forms. The (1S,2S)-Boc-Achc protecting group is used to prevent the undesired reaction of the primary amine group with other reagents or solvents.

Wissenschaftliche Forschungsanwendungen

-

Application in Polymer Science

- Field : Polymer Science

- Summary of Application : (1S,2S)-Cyclohexane-1,2-diamine-based organosilane fibres have been used as a powerful tool against pathogenic bacteria .

- Methods of Application : The fibres, consisting of a (1S,2S)-cyclohexane-1,2-diamine derivative interconnected in the fibre network via covalent bonds, were characterised using techniques such as FTIR, TGA-FTIR, SEM-EDS, and solid-state NMR .

- Results : The fibrous samples were successfully tested against two types of pathogenic bacterial strains, namely Staphylococcus aureus, and Pseudomonas aeruginosa. The results showed >99.9% inhibition against these bacteria in direct contact compared to the control .

-

Application in Biochemical Research

- Field : Biochemical Research

- Summary of Application : (1S,2S)-2-Aminocyclohexanecarboxylic acid is used in the preparation of enantiomerically pure beta-amino acids .

- Methods of Application : This compound is also involved in the synthesis of mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid by Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan .

- Results : The solubility of this compound in water makes it a versatile tool in biochemical research .

-

Application in Quantum Optics

- Field : Quantum Optics

- Summary of Application : The Hydrogen 1S-3S Transition is used to test the theory of Quantum Electrodynamics (QED) .

- Methods of Application : The theoretical expressions involve parameters that cannot be computed from first principles and hence need to be determined experimentally .

- Results : Combining the 1S-2S and the 1S-3S transition frequencies gives a significantly smaller value than the previous world data .

-

Application in Wound Healing

- Field : Biomedical Research

- Summary of Application : Newly prepared hybrid organosilane fibres consisting of a (1S,2S)-cyclohexane-1,2-diamine derivative may find application in wound healing .

- Methods of Application : The fibres were fully characterised via different techniques, including FTIR, TGA-FTIR, SEM-EDS, and solid-state NMR .

- Results : The fibrous samples showed >99.9% inhibition against Staphylococcus aureus and Pseudomonas aeruginosa in direct contact compared to the control .

-

Application in Quantum Electrodynamics

- Field : Quantum Electrodynamics

- Summary of Application : The Hydrogen 1S-3S Transition is used to test the theory of Quantum Electrodynamics (QED) .

- Methods of Application : The theoretical expressions involve parameters that cannot be computed from first principles and hence need to be determined experimentally .

- Results : Combining the 1S-2S and the 1S-3S transition frequencies gives a significantly smaller value than the previous world data .

-

Application in Wound Healing

- Field : Biomedical Research

- Summary of Application : Newly prepared hybrid organosilane fibres consisting of a (1S,2S)-cyclohexane-1,2-diamine derivative may find application in wound healing .

- Methods of Application : The fibres were fully characterised via different techniques, including FTIR, TGA-FTIR, SEM-EDS, and solid-state NMR .

- Results : The fibrous samples showed >99.9% inhibition against Staphylococcus aureus and Pseudomonas aeruginosa in direct contact compared to the control .

Eigenschaften

IUPAC Name |

(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEQJDJFJWWURK-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426280 |

Source

|

| Record name | (1S,2S)-Boc-Achc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-Boc-Achc | |

CAS RN |

488703-60-2 |

Source

|

| Record name | (1S,2S)-Boc-Achc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-](/img/structure/B1336417.png)

![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1336423.png)